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Introduction
Thioridazine, a phenothiazine derivative, has a long history as an antipsychotic medication.

However, recent research has unveiled its potential in other therapeutic areas, notably as an

antimicrobial and anticancer agent.[1][2] This has spurred significant interest in the synthesis of

novel thioridazine derivatives with enhanced efficacy and reduced toxicity. This technical guide

provides a comprehensive overview of the synthesis, experimental protocols, and biological

evaluation of these novel compounds, with a focus on their anti-tubercular and anticancer

activities.

Synthetic Strategies and Methodologies
The synthesis of novel thioridazine derivatives typically involves modifications at three key

positions of the parent molecule: the piperidine ring, the ethyl side chain, and the phenothiazine

nucleus. Common strategies include N-alkylation of the piperidine nitrogen, replacement of the

piperidine moiety with other heterocyclic systems, and substitution on the phenothiazine ring.

General Synthesis of N-Substituted Thioridazine
Derivatives
A common route to N-substituted thioridazine derivatives involves the demethylation of

thioridazine to yield the secondary amine, followed by reductive amination with various
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aldehydes or ketones.[1]

Experimental Protocol: Synthesis of N-Benzyl-desmethyl-thioridazine

Demethylation of Thioridazine: Thioridazine (1.0 g, 2.7 mmol) is dissolved in dry 1,2-

dichloroethane (20 mL). 1-Chloroethyl chloroformate (0.46 mL, 4.05 mmol) is added, and the

mixture is refluxed for 2 hours. The solvent is evaporated under reduced pressure. Methanol

(20 mL) is added, and the mixture is refluxed for 1 hour. The solvent is evaporated, and the

residue is purified by column chromatography to yield desmethyl-thioridazine.[1]

Reductive Amination: Desmethyl-thioridazine (100 mg, 0.28 mmol) and benzaldehyde (0.04

mL, 0.42 mmol) are dissolved in tetrahydrofuran (10 mL). The solution is stirred at room

temperature for 30 minutes. Sodium triacetoxyborohydride (89 mg, 0.42 mmol) is added, and

the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched

with water, and the product is extracted with ethyl acetate. The organic layer is dried over

sodium sulfate and concentrated. The crude product is purified by column chromatography to

yield N-benzyl-desmethyl-thioridazine.[1]

Synthesis of Thioridazine Analogs with Modified Side
Chains
Modifications of the side chain often involve replacing the piperidine-ethyl moiety with other

amine-containing groups, such as piperazines or thiomorpholines.[1]

Experimental Protocol: Synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(methylthio)-10H-

phenothiazine

Synthesis of 10-(3-chloropropyl)-2-(methylthio)-10H-phenothiazine: 2-

(Methylthio)phenothiazine (1.0 g, 4.36 mmol) is dissolved in acetone (30 mL). Anhydrous

potassium carbonate (1.2 g, 8.72 mmol) and 1-bromo-3-chloropropane (1.37 g, 8.72 mmol)

are added. The mixture is refluxed for 24 hours. The solvent is evaporated, and the residue

is partitioned between water and dichloromethane. The organic layer is dried and

concentrated to give the crude product, which is purified by column chromatography.[1]

Reaction with N-methylpiperazine: 10-(3-Chloropropyl)-2-(methylthio)-10H-phenothiazine

(200 mg, 0.62 mmol), N-methylpiperazine (0.28 mL, 2.48 mmol), and a catalytic amount of
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sodium iodide are heated at 150°C for 3 hours under a nitrogen atmosphere. Water is added,

and the product is extracted with ethyl acetate. The combined organic layers are dried,

concentrated, and purified by column chromatography.[1]

Quantitative Data Summary
The following tables summarize the quantitative data for a selection of synthesized

thioridazine derivatives.

Table 1: Physicochemical and Yield Data for Selected
Thioridazine Derivatives[1]

Compound ID Molecular Formula Yield (%) Melting Point (°C)

3 C20H24N2S2 - Oil

4a C22H28N2S2 68 Oil

4b C27H30N2S2 65 Oil

4c C26H28N2S2 62 Oil

7a C22H27N3S2 75 98-100

7g C29H35N3S2 68 123-125

12b C20H23ClN2S 65 110-112

12e C19H20N2S 70 135-137

13b C21H25ClN2S 72 118-120

Note: Yields and melting points are as reported in the cited literature. "-" indicates data not

provided.

Table 2: Antimycobacterial Activity of Thioridazine
Derivatives (MIC, µg/mL)[1]
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Compound
ID

M.
smegmatis
mc2155

M. bovis
BCG

M.
tuberculosi
s H37Rv

MDR-TB
Strain 1

MDR-TB
Strain 2

Thioridazine 8.2 4.1 10 11 10

12b >64 5.3 8 10 8

12e 1.6 - 2.9 10 4

13b >64 8 16 13 10

Isoniazid 0.063 0.125 0.03 >25 >25

Rifampicin - - 0.25 >25 >25

Note: MDR-TB refers to multidrug-resistant tuberculosis. "-" indicates data not provided.

Table 3: Anticancer Activity of Thioridazine
Hydrochloride (IC50, µM)[2][3]

Cell Line Cancer Type IC50 (µM) at 72h

4T1 Triple-Negative Breast Cancer 9.87

MDA-MB-231 Triple-Negative Breast Cancer 18.70

T98G Glioblastoma 12.67 (24h)

U-87 MG Glioblastoma 12.80 (24h)

Signaling Pathways and Mechanisms of Action
Thioridazine and its derivatives have been shown to exert their anticancer effects through the

modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One

of the most prominent pathways identified is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated,
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promoting tumor progression. Thioridazine has been shown to inhibit the phosphorylation of

Akt and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis in cancer

cells.[3][4]
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Caption: Thioridazine's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Anticancer Drug
Screening
The evaluation of novel thioridazine derivatives for anticancer activity typically follows a

standardized workflow, beginning with in vitro assays and progressing to in vivo models for

promising candidates.
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Caption: A typical workflow for anticancer drug screening.
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Conclusion
The synthesis of novel thioridazine derivatives presents a promising avenue for the

development of new therapeutics for infectious diseases and cancer. The methodologies and

data presented in this guide offer a solid foundation for researchers in this field. Future work

should focus on optimizing the synthetic routes to improve yields and exploring a wider range

of structural modifications to enhance biological activity and selectivity while minimizing off-

target effects. The continued investigation into the mechanisms of action of these compounds

will be crucial for their rational design and clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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